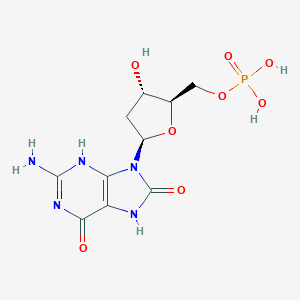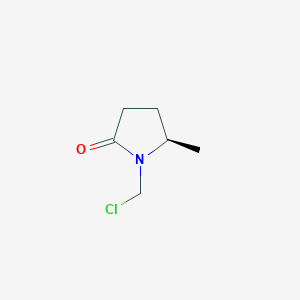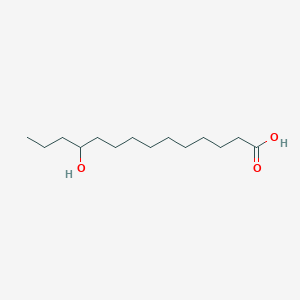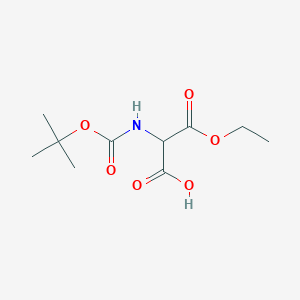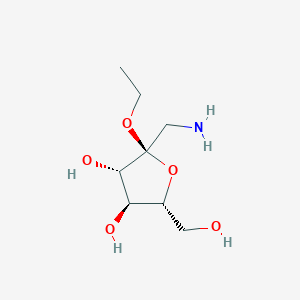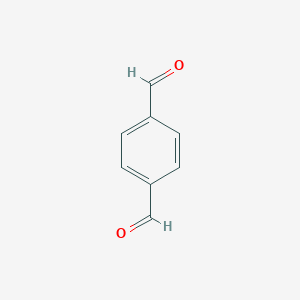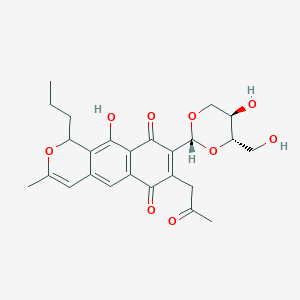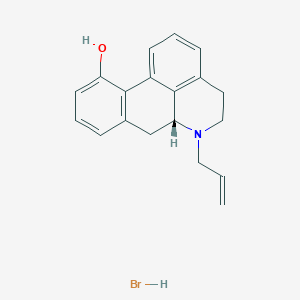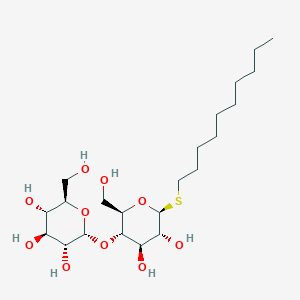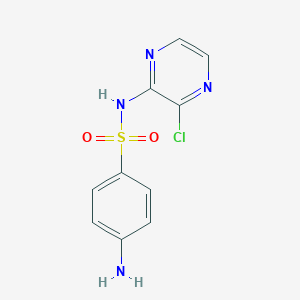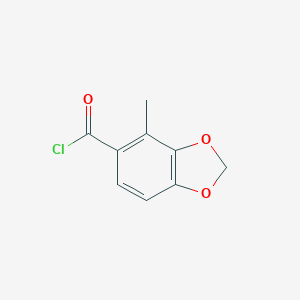
4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride is an important intermediate compound used in organic synthesis. It is also known as safrole-5-carbonyl chloride and is derived from safrole, a natural organic compound found in various plants. This compound has gained significant attention in scientific research due to its potential applications in the development of new drugs and other bioactive molecules.
Mécanisme D'action
The mechanism of action of 4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that cause inflammation and pain. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death).
Effets Biochimiques Et Physiologiques
4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to possess antimicrobial and antifungal activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride in lab experiments include its high purity and availability, as well as its ability to exhibit various pharmacological activities. However, its limitations include its potential toxicity and the need for proper handling and disposal.
Orientations Futures
The future directions for research on 4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride include the development of new drugs and other bioactive molecules based on its structure and pharmacological activities. It also includes the investigation of its mechanism of action and the identification of its molecular targets. In addition, further studies are needed to determine its potential toxicity and safety for human use.
In conclusion, 4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride is an important intermediate compound used in organic synthesis. It has gained significant attention in scientific research due to its potential applications in the development of new drugs and other bioactive molecules. Its pharmacological activities include anti-inflammatory, analgesic, antitumor, antimicrobial, and antifungal properties. Further research is needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of 4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride involves the reaction of safrole with thionyl chloride in the presence of a catalyst such as aluminum chloride. The reaction takes place at a temperature of around 60-70°C and yields the desired product in good yields. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride has been extensively studied for its potential applications in the development of new drugs and other bioactive molecules. It is known to exhibit various pharmacological activities such as anti-inflammatory, analgesic, and antitumor properties. It has also been shown to possess antimicrobial and antifungal activities.
Propriétés
Numéro CAS |
144934-70-3 |
|---|---|
Nom du produit |
4-Methyl-2H-1,3-benzodioxole-5-carbonyl chloride |
Formule moléculaire |
C9H7ClO3 |
Poids moléculaire |
198.6 g/mol |
Nom IUPAC |
4-methyl-1,3-benzodioxole-5-carbonyl chloride |
InChI |
InChI=1S/C9H7ClO3/c1-5-6(9(10)11)2-3-7-8(5)13-4-12-7/h2-3H,4H2,1H3 |
Clé InChI |
RFYQKKNEZLJADK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1OCO2)C(=O)Cl |
SMILES canonique |
CC1=C(C=CC2=C1OCO2)C(=O)Cl |
Synonymes |
1,3-Benzodioxole-5-carbonylchloride,4-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



